REACTION_CXSMILES
|
[CH3:1][O:2][C:3]1[CH:11]=[CH:10][CH:9]=[C:5]([C:6]([OH:8])=O)[C:4]=1[NH2:12].C(O)(=O)C.[O-:17][C:18]#[N:19].[K+].[OH-].[Na+]>O>[CH3:1][O:2][C:3]1[CH:11]=[CH:10][CH:9]=[C:5]2[C:4]=1[NH:12][C:18](=[O:17])[NH:19][C:6]2=[O:8] |f:2.3,4.5|
|
Name
|
|
Quantity
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6 g
|
Type
|
reactant
|
Smiles
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COC1=C(C(C(=O)O)=CC=C1)N
|
Name
|
|
Quantity
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2.2 mL
|
Type
|
reactant
|
Smiles
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C(C)(=O)O
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Name
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potassium cyanate
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Quantity
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3.7 g
|
Type
|
reactant
|
Smiles
|
[O-]C#N.[K+]
|
Name
|
|
Quantity
|
20 mL
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
48.5 g
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
|
Quantity
|
200 mL
|
Type
|
solvent
|
Smiles
|
O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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CUSTOM
|
Details
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the temperature below 40°
|
Type
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CUSTOM
|
Details
|
A clear solution was obtained momentarily
|
Type
|
CUSTOM
|
Details
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before precipitating the hydrated sodium salt
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Type
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TEMPERATURE
|
Details
|
After cooling
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Type
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FILTRATION
|
Details
|
the precipitate was filtered off
|
Type
|
DISSOLUTION
|
Details
|
dissolved in hot water which
|
Type
|
CUSTOM
|
Details
|
precipitation of 8-methoxy-2,4-quinazolinedione (4.6 g, 58%) m.p. 255°-257°
|
Reaction Time |
2 h |
Name
|
|
Type
|
|
Smiles
|
COC=1C=CC=C2C(NC(NC12)=O)=O
|
Source
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Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |